4-fluoro-1H-indole-5-carbonitrile
CAS No.: 1240113-42-1
Cat. No.: VC2723424
Molecular Formula: C9H5FN2
Molecular Weight: 160.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240113-42-1 |
|---|---|
| Molecular Formula | C9H5FN2 |
| Molecular Weight | 160.15 g/mol |
| IUPAC Name | 4-fluoro-1H-indole-5-carbonitrile |
| Standard InChI | InChI=1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H |
| Standard InChI Key | MNWGXZUQFYDSGV-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN2)C(=C1C#N)F |
| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1C#N)F |
Introduction
Chemical Structure and Properties
4-Fluoro-1H-indole-5-carbonitrile (CAS Number: 1240113-42-1) possesses a unique molecular structure that combines the indole scaffold with strategically positioned fluorine and nitrile functional groups. The compound has a molecular formula of C9H5FN2 and a molecular weight of 160.15 g/mol . The inclusion of both fluorine and a nitrile group enhances the compound's lipophilicity and electronic properties, making it particularly valuable for pharmaceutical applications.
Table 1: Physical and Chemical Properties of 4-Fluoro-1H-indole-5-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 1240113-42-1 |
| Molecular Formula | C9H5FN2 |
| Molecular Weight | 160.15 g/mol |
| InChI | InChI=1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H |
| InChI Key | MNWGXZUQFYDSGV-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=C(C=CN2)C(=C1C#N)F |
| XLogP3-AA | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 39.6 Ų |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
| Complexity | 220 |
Synthesis Methods
The synthesis of 4-fluoro-1H-indole-5-carbonitrile typically involves introducing a fluorine atom and a nitrile group into the indole core. Various methods can be employed, often utilizing advanced organic chemistry techniques and reagents such as palladium catalysts or direct fluorination methods. The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity.
One documented synthesis approach involves using 4-fluoro-1H-indole-5-carbonitrile (14.86 mmol) as a starting material to produce 4-fluoro-3-formyl-1H-indole-5-carbonitrile according to a general procedure, yielding 2.38 g with an 81% yield . This demonstrates the compound's utility as both an end product and an intermediate for more complex derivatives.
Additional synthetic pathways may include:
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Formation of the indole core structure through established methodologies
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Strategic introduction of the fluorine atom at position 4
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Incorporation of the nitrile group at position 5
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Purification and isolation of the final product
The exact synthetic route chosen often depends on the availability of starting materials, desired scale, and specific application requirements. The development of efficient and scalable synthetic routes for 4-fluoro-1H-indole-5-carbonitrile remains an active area of research in organic chemistry.
Applications in Medicinal Chemistry
4-Fluoro-1H-indole-5-carbonitrile serves as a valuable intermediate in pharmaceutical synthesis due to its unique structure. Its importance in medicinal chemistry stems from several key factors:
Pharmaceutical Relevance
The compound is classified within the "Protein Degrader Building Blocks" product family, indicating its significance in developing protein degradation therapeutics, an emerging area in drug discovery . Protein degraders represent a novel class of therapeutic agents that induce the selective degradation of disease-causing proteins.
Structural Advantages
The presence of both a fluorine atom and a carbonitrile group enhances lipophilicity and electronic properties, facilitating binding to target sites. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability of drug candidates. The nitrile group can serve as a hydrogen bond acceptor, potentially improving target binding affinity.
Derivative Development
Derivatives of 4-fluoro-1H-indole-5-carbonitrile have been developed for specific pharmaceutical applications. For example, the patent WO2018015558A1 describes imidazolyl-substituted indole derivatives binding to 5-HT7 serotonin receptors, which are synthesized using 4-fluoro-1H-indole-5-carbonitrile as a key intermediate . These derivatives may have applications in treating neurological and psychiatric disorders.
Biological Significance
The biological significance of 4-fluoro-1H-indole-5-carbonitrile and its derivatives is multifaceted, with particular importance in neuropharmacology.
Receptor Interactions
Derivatives of 4-fluoro-1H-indole-5-carbonitrile exhibit varying affinities for serotonin receptors, which are crucial in neuropharmacology. The patent literature specifically mentions the synthesis of compounds targeting 5-HT7 serotonin receptors , which are implicated in various physiological processes including sleep, mood regulation, and cognitive function.
Structure-Activity Relationships
Understanding the structure-activity relationships of 4-fluoro-1H-indole-5-carbonitrile derivatives is important for designing drugs targeting neurological disorders. Research continues to explore how structural modifications to this compound affect its biological activity, potentially leading to more effective and selective therapeutic agents.
Analytical Techniques
The characterization and quality control of 4-fluoro-1H-indole-5-carbonitrile rely on various analytical techniques to confirm its structure and purity.
Chromatographic Analysis
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are used to assess the purity of 4-fluoro-1H-indole-5-carbonitrile. These methods are essential for ensuring that the compound meets the required specifications for research and development purposes.
Current Research and Future Directions
Research on 4-fluoro-1H-indole-5-carbonitrile continues to evolve, with several promising directions for future investigation.
Synthetic Methodology Development
Ongoing research aims to develop more efficient and environmentally friendly synthetic routes for 4-fluoro-1H-indole-5-carbonitrile. This includes exploring catalyst systems that enable more selective transformations and reaction conditions that minimize waste and energy consumption.
Medicinal Chemistry Applications
The application of 4-fluoro-1H-indole-5-carbonitrile in medicinal chemistry remains an active area of research. Scientists are investigating its potential as a building block for developing drugs targeting various diseases, particularly those affecting the central nervous system.
Structure-Activity Relationship Studies
Further structure-activity relationship studies will help elucidate how modifications to the 4-fluoro-1H-indole-5-carbonitrile scaffold affect biological activity. This knowledge will guide the rational design of more potent and selective compounds for specific therapeutic applications.
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